Argon-water

Crystallography X-ray diffraction Clathrate hydrate

Researchers studying clathrate hydrates require a well-characterized, reproducible standard for calibrating experimental apparatus and validating computational models. Argon-water (CAS 148363-02-4) is a prototypical sII clathrate hydrate with a monatomic, chemically inert guest, enabling isolation of van der Waals interactions without complicating molecular orientation or hydrogen bonding. - Ideal reference compound for comparative spectroscopy, elastic property measurements, and MD force field validation. - Well-defined pressure-induced phase transitions (sII → tetragonal → orthorhombic) characterized by in-situ X-ray diffraction. - Distinct thermodynamic stability envelope vs. N2/O2/air hydrates, ensuring experimental reproducibility.

Molecular Formula ArH2O
Molecular Weight 57.9 g/mol
CAS No. 148363-02-4
Cat. No. B14273005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgon-water
CAS148363-02-4
Molecular FormulaArH2O
Molecular Weight57.9 g/mol
Structural Identifiers
SMILESO.[Ar]
InChIInChI=1S/Ar.H2O/h;1H2
InChIKeyCMBZEFASPGWDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argon-Water Clathrate Hydrate (CAS 148363-02-4): A Structure II Inclusion Compound for High-Pressure and Cryogenic Research


Argon-water (CAS 148363-02-4), also designated as argon hydrate or Ar·nH₂O, is a crystalline clathrate hydrate inclusion compound wherein argon atoms are physically encapsulated within hydrogen-bonded water cages via van der Waals forces [1]. Unlike chemically bonded hydrates, this compound exhibits the cubic structure II (sII) clathrate framework at ambient-to-moderate pressures, distinguishing it from structure I-forming guests such as methane and hydrogen sulfide [1]. The compound is synthetically accessible under high-pressure argon gas with water or ice and serves as a model system for fundamental studies of guest-host interactions, phase behavior under extreme conditions, and comparative analyses among noble gas hydrates [2].

Why Argon-Water (CAS 148363-02-4) Cannot Be Substituted by Methane or Nitrogen Hydrates in Precision Applications


Generic substitution among gas hydrates is scientifically invalid due to fundamental divergence in crystallographic structure, guest size-dependent cage occupancy, and thermodynamic stability boundaries. Argon-water adopts the cubic structure II (sII) lattice, whereas methane (CH₄) and hydrogen sulfide (H₂S) preferentially crystallize as structure I (sI) hydrates, resulting in distinct unit-cell dimensions, cage geometries, and host-guest interaction potentials [1]. Furthermore, the guest atom size and polarizability directly modulate the unit-cell volume, hydration number, and equilibrium dissociation pressure—parameters that critically govern material selection for high-pressure experimentation, cryogenic storage, and comparative planetary science [2]. Substituting argon hydrate with a nitrogen, oxygen, or air hydrate without adjusting for these quantifiable structural and thermodynamic offsets will invalidate experimental reproducibility and compromise application-specific performance requirements [3].

Argon-Water (CAS 148363-02-4): Quantitative Differentiation Data Versus Methane, Nitrogen, Krypton, and Xenon Hydrates


Crystal Structure Divergence: Argon-Water Adopts Cubic Structure II (sII) in Contrast to Structure I (sI) Methane Hydrate

X-ray and neutron diffraction studies conclusively demonstrate that argon-water preferentially forms clathrate hydrates of cubic structure II (sII, space group Fd-3m), in contrast to methane (CH₄) and hydrogen sulfide (H₂S), which adopt cubic structure I (sI, space group Pm-3n) [1]. The unit cell parameter of argon sII hydrate was measured as a = 17.167 Å at 283 K and 100 MPa, a value that differs substantially from typical sI methane hydrate lattice parameters [2]. This structural assignment corrects earlier erroneous assumptions and establishes argon as a definitive sII-forming guest alongside krypton [1].

Crystallography X-ray diffraction Clathrate hydrate Structure II

Density Variation Among Noble Gas Hydrates: Argon Hydrate at 1.097 g/cm³ Versus Krypton (1.445) and Xenon (1.837) at 93 K

Powder X-ray diffraction measurements with Rietveld refinement yielded precise densities for noble gas hydrates at 93 K: argon hydrate = 1.097 g/cm³, krypton hydrate = 1.445 g/cm³, and xenon hydrate = 1.837 g/cm³ [1]. These values represent a density range spanning over 67% difference between the lightest (Ar) and heaviest (Xe) noble gas hydrates within the same sII framework. Notably, the host cage size was found to change depending on guest species type even though unit-cell parameters remained identical across the series, indicating guest-specific host-guest intermolecular interactions that modulate local cage dimensions [1].

Powder X-ray diffraction Rietveld refinement Density measurement Noble gas hydrates

Phase Equilibrium Pressure at 274.1 K: Argon Hydrate Requires 9.881 MPa, Exceeding Nitrogen Hydrate Stability Requirements

The phase equilibrium conditions of argon clathrate hydrate were measured via isochoric procedure across a temperature range of 197.6 K to 274.1 K [1]. The equilibrium pressure at the highest measured temperature (274.1 K) was 9.881 MPa, while at the lowest temperature (197.6 K) the equilibrium pressure was 0.825 MPa [1]. The equilibrium pressure increases monotonically with temperature. A quadruple point (vapor + hydrate + ice + aqueous phases) was experimentally determined. Comparative equilibrium data for air, oxygen, nitrogen, and carbon monoxide clathrate hydrates indicate that argon hydrate occupies a distinct thermodynamic stability envelope, with dissociation pressures at a given temperature differing from nitrogen hydrate due to variations in guest-host interaction energetics [2].

Phase equilibrium Isochoric method Dissociation pressure Thermodynamics

High-Pressure Structural Evolution: Argon Hydrate Transforms from sII to Tetragonal at 0.7 GPa and to Orthorhombic at 1.1 GPa

In-situ X-ray diffractometry using a diamond anvil cell at room temperature revealed that argon hydrate exhibits cubic structure II in the pressure range of 0.2 to 0.6 GPa [1]. At 0.7 GPa, the cubic sII structure transforms into a tetragonal phase. At 1.1 GPa, the tetragonal phase further transforms into a body-centered orthorhombic 'filled-ice' structure, which remains stable up to 6.0 GPa before decomposing into solid argon and ice VII at pressures exceeding 6.1 GPa [1]. This three-stage structural evolution under compression is a characteristic feature of argon hydrate, providing a defined pressure-calibrated phase-transition sequence that differs from the high-pressure behavior of other gas hydrates such as methane hydrate [2].

High-pressure crystallography Diamond anvil cell Phase transformation Filled-ice structure

Structure H (Hexagonal) Stoichiometry: Ar·(3.27 ± 0.17)H₂O at 460–770 MPa Defines High-Pressure Composition

The composition of high-pressure argon hydrate of hexagonal structure III (structure H) was determined analytically for the first time as Ar·(3.27 ± 0.17)H₂O, with stability in the pressure range of 460–770 MPa [1]. This stoichiometric determination, obtained via direct analytical methods, confirms and refines earlier structural refinements based on neutron powder diffraction data [1]. The hydration number of 3.27 ± 0.17 differs substantially from the ideal sII hydration number (n ≈ 5.67) observed at lower pressures (8.26–18.72 MPa, where hydration numbers range from 6.95 to 5.82) [2], demonstrating that argon hydrate composition is strongly pressure-dependent.

Stoichiometry Structure H hydrate High-pressure synthesis Neutron diffraction

Guest Occupancy in Structure H Large Cages: Argon Accommodates Five Guests, Differing from Krypton (3) and Xenon (2)

Molecular dynamics simulations and free energy calculations of structure H (sH) clathrate hydrates at 100 K and 1 bar reveal that the most stable configuration for argon clathrate involves five guest atoms occupying the large cages [1]. Under identical conditions, the most stable configurations for krypton and xenon clathrates have three and two guests in the large cages, respectively [1]. This guest occupancy variation among rare gases reflects differences in atomic size and host-guest interaction energetics, with smaller argon atoms enabling higher packing density within the sH large cages compared to larger krypton and xenon atoms.

Molecular dynamics simulation Structure H clathrate Guest occupancy Rare gas hydrates

Validated Research and Industrial Application Scenarios for Argon-Water (CAS 148363-02-4) Clathrate Hydrate


Model System for Fundamental Studies of sII Clathrate Hydrate Physics and Host-Guest Interactions

Argon-water serves as a prototypical structure II (sII) clathrate hydrate with a monatomic, chemically inert guest. This simplicity enables isolation of van der Waals host-guest interactions without complicating factors such as molecular orientation, hydrogen bonding with the host lattice, or chemical reactivity. X-ray and neutron diffraction studies confirm its sII crystallography with unit cell parameter a = 17.167 Å at 283 K [1], making it an ideal reference compound for comparative spectroscopy, elastic property measurements, and validation of molecular dynamics force fields. Researchers investigating guest disorder phenomena benefit from the off-center positional disorder of argon atoms in sII large cages documented via neutron diffraction isotopic substitution studies [2].

High-Pressure Crystallographic Calibrant for Diamond Anvil Cell Experiments

The well-defined pressure-induced phase transition sequence of argon hydrate—cubic sII (0.2–0.6 GPa) → tetragonal (onset 0.7 GPa) → orthorhombic filled-ice (onset 1.1 GPa, stable to 6.0 GPa) → decomposition to solid Ar + ice VII (>6.1 GPa)—has been characterized in situ by X-ray diffraction at room temperature [3]. This reproducible, pressure-calibrated structural evolution makes argon hydrate a valuable internal calibrant for high-pressure crystallography of other clathrate and ice systems. Single-crystal argon hydrate can be synthesized in diamond anvil cells and probed via Raman and Brillouin scattering for simultaneous pressure determination and material property characterization [4].

Planetary Science and Astrophysical Ice Analog Research

Argon is a significant component of planetary atmospheres (e.g., Mars, Titan) and is present in cometary and icy satellite environments. The phase equilibrium data for argon clathrate hydrate, spanning 197.6 K to 274.1 K with equilibrium pressures from 0.825 MPa to 9.881 MPa [5], provide essential constraints for modeling clathrate formation and dissociation in extraterrestrial subsurface oceans and cryovolcanic contexts. The density of argon hydrate (1.097 g/cm³ at 93 K) and its differentiation from krypton (1.445 g/cm³) and xenon (1.837 g/cm³) hydrates [6] enable mass balance and buoyancy calculations for icy body interior models. Additionally, the high-pressure filled-ice orthorhombic phase stable to 6.0 GPa [3] is relevant for modeling deep planetary ice layers.

Reference Material for Hydrate-Based Gas Separation and Thermal Energy Storage Process Design

The experimentally determined phase equilibrium conditions of argon hydrate [5] and its distinct thermodynamic stability envelope relative to nitrogen, oxygen, air, and carbon monoxide hydrates [7] make argon-water a useful reference system for calibrating hydrate-based separation processes. The pressure-dependent hydration number, ranging from 6.95 to 5.82 over 8.26–18.72 MPa [8], provides quantitative data for mass transfer calculations in hydrate formation/dissociation cycles. Although argon itself is not a primary target for industrial gas storage, its well-characterized phase behavior serves as a benchmark for validating thermodynamic models and experimental apparatus used in natural gas hydrate research and clathrate-based desalination and gas separation technologies.

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